2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound is characterized by the presence of an amino group and a carboxylic acid functionality, which are integral to its biological activity and potential applications in various fields, including medicinal chemistry and material science. The compound is often utilized in research for its antimicrobial properties and as a precursor for synthesizing more complex chemical entities.
The compound can be sourced from specialized chemical suppliers and research institutions. It is classified under the category of organic compounds, specifically as an aromatic heterocyclic compound due to the presence of both sulfur and nitrogen in its structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-6-(sec-butylamino)benzothiazole-4-carboxylic acid.
The synthesis of 2-aminobenzothiazole-6-carboxylic acid sec-butylamide can be achieved through various methods, primarily involving the reaction of 2-aminobenzothiazole with carboxylic acids or their derivatives. One common approach includes:
The reaction conditions may vary depending on the specific reagents used, but generally involve:
The molecular structure of 2-aminobenzothiazole-6-carboxylic acid sec-butylamide features a benzothiazole ring system with an amino group at the second position and a sec-butylamide substituent at the sixth position. The carboxylic acid group is typically present at the fourth position.
2-Aminobenzothiazole-6-carboxylic acid sec-butylamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of temperature and pH to ensure optimal yields and minimize side reactions. Additionally, purification methods such as column chromatography are often employed to isolate the desired products.
The mechanism of action for 2-aminobenzothiazole-6-carboxylic acid sec-butylamide, particularly in biological contexts, often involves its interaction with specific enzymes or receptors within microbial cells.
Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
2-Aminobenzothiazole-6-carboxylic acid sec-butylamide has several applications in scientific research:
The 2-aminobenzothiazole core represents a privileged scaffold in medicinal chemistry due to its versatile molecular interactions and bioisosteric properties. Structurally, it comprises a benzothiazole ring fused to a thiazole moiety, with an exocyclic amino group at the C2 position. This arrangement enables multifaceted binding with biological targets: the endocyclic nitrogen acts as a hydrogen bond acceptor, the exocyclic amino group serves as both a hydrogen bond donor and acceptor, and the sulfur atom participates in chalcogen bonding or hydrophobic interactions. Additionally, the fused benzene ring facilitates π-π stacking with aromatic residues in protein binding pockets [1] [3].
The scaffold’s bioisosteric versatility allows it to mimic aniline, 2-aminothiazole, and 2-aminobenzimidazole fragments, enabling seamless integration into diverse pharmacophores. This adaptability is exemplified in FDA-approved drugs such as riluzole (for ALS), which also exhibits anticancer activity, and frentizole (an immunosuppressant). Modifications at the C6 position are particularly strategic, as this site allows steric and electronic tuning without disrupting the critical 2-amino pharmacophore [1] [10]. Computational analyses reveal that 2-aminobenzothiazole derivatives typically exhibit favorable drug-like properties, including moderate molecular weights (<500 Da) and balanced lipophilicity (cLogP 1.0–3.0), aligning with Lipinski’s rule of five [3].
Table 1: Key 2-Aminobenzothiazole Derivatives and Their Therapeutic Applications
Compound Name | C6 Modification | Primary Biological Target | Therapeutic Application |
---|---|---|---|
Riluzole | None | Glutamate receptors | ALS, Anticancer [1] |
BLZ945 (Compound 1) | Fluorophenyl ether | CSF1R kinase (IC₅₀ = 1 nM) | Anticancer immunotherapy [1] |
Frentizole | Phenoxypropyl | Immunomodulation | Rheumatoid arthritis [3] |
Tioxidazole | Unmodified | Parasitic tubulin | Anthelmintic [3] |
Benzothiazole therapeutics have evolved from simple antiparasitic agents to targeted molecular modulators. Early developments (1960s–1980s) focused on unsubstituted or minimally modified benzothiazoles like tioxidazole, leveraging the scaffold’s inherent anthelmintic properties. The 1990s marked a paradigm shift with the approval of riluzole (1995), highlighting the 2-amino group’s role in central nervous system modulation. Concurrently, frentizole demonstrated the scaffold’s adaptability for immunomodulation [3] [10].
The 21st century saw strategic functionalization at the C6 position to enhance potency and selectivity. For example, Novartis’ BLZ945 incorporated a fluorinated biaryl ether at C6, achieving nanomolar inhibition (IC₅₀ = 1 nM) against CSF1R kinase with >3,200-fold selectivity over related kinases. This design exploited the C6 vector to access deep hydrophobic pockets in the kinase domain [1]. Advances in synthetic methodologies further accelerated diversification:
Table 2: Evolution of Benzothiazole-Based Drug Design Strategies
Era | Design Strategy | Representative Agents | Key Innovations |
---|---|---|---|
1960s–1980s | Unmodified scaffold | Tioxidazole | Exploitation of inherent antiparasitic activity |
1990s | C2-amino functionalization | Riluzole, Frentizole | CNS/immunomodulatory applications |
2000s–Present | C6-derivatization | BLZ945, Compound 3 | Kinase inhibition; Enhanced selectivity |
Functionalization at the C6 position of 2-aminobenzothiazole is a deliberate strategy to optimize drug-target interactions while maintaining metabolic stability. The carboxylic acid group at C6 provides a synthetic handle for amide bond formation, enabling the attachment of diverse alkyl and aryl groups. Introducing the sec-butylamide moiety (–NHCOCH(CH₃)CH₂CH₃) specifically addresses three key objectives:
Synthetically, sec-butylamide conjugation is achieved via carbodiimide-mediated coupling (e.g., EDCI/DMAP) between 2-aminobenzothiazole-6-carboxylic acid and sec-butylamine. Alternative routes include direct aminolysis of activated esters (e.g., pentafluorophenyl esters) under mild conditions. The sec-butyl group’s moderate steric hindrance (compared to tert-butyl) ensures high coupling yields (>80%) without epimerization [8].
Table 3: Impact of C6 Substituents on Drug Properties
C6 Substituent | cLogP | TPSA (Ų) | Key Biological Effects |
---|---|---|---|
–COOH | 1.37 | 104.5 | High solubility; Prone to conjugation [6] |
–CONH-n-Pr | 2.15 | 77.4 | Moderate permeability; Extended linear alkyl chain |
–CONHCH(CH₃)CH₂CH₃ (sec-Butylamide) | 2.48 | 77.4 | Balanced lipophilicity; Stereochemical complexity |
–CONH-Ph | 3.02 | 77.4 | High affinity but potential CYP inhibition |
The sec-butylamide modification thus represents a calculated compromise between lipophilicity, steric occupancy, and metabolic resilience. Its efficacy is validated in kinase inhibitors where branched alkylamides improve binding entropy by reducing solvent-accessible surface area (SASA) in ATP-binding clefts. Ongoing research explores asymmetric synthesis of chiral sec-butyl derivatives to exploit stereospecific target interactions [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: